molecular formula C9H12BrNO2 B088652 2-(2-Ethoxyethoxy)-5-bromopyridine CAS No. 1249442-19-0

2-(2-Ethoxyethoxy)-5-bromopyridine

Cat. No.: B088652
CAS No.: 1249442-19-0
M. Wt: 246.1 g/mol
InChI Key: ZBVGEMXJEOQTAF-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)-5-bromopyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethoxyethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)-5-bromopyridine typically involves the following steps:

  • Bromination of Pyridine: : The initial step involves the bromination of pyridine to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

  • Introduction of Ethoxyethoxy Group: : The next step involves the introduction of the ethoxyethoxy group at the 2-position of the brominated pyridine. This can be accomplished through a nucleophilic substitution reaction using 2-chloroethoxyethanol in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)-5-bromopyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the ethoxyethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups at the 5-position.

    Oxidation: Products include aldehydes or carboxylic acids derived from the ethoxyethoxy group.

    Reduction: Products include dehalogenated pyridines or modified ethoxyethoxy derivatives.

Scientific Research Applications

2-(2-Ethoxyethoxy)-5-bromopyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)-5-bromopyridine involves its interaction with specific molecular targets. The bromine atom and the ethoxyethoxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethoxyethoxy)ethanol: This compound has a similar ethoxyethoxy group but lacks the pyridine ring and the bromine atom.

    2-Ethoxyethanol: It has a simpler structure with only one ethoxy group and no pyridine ring or bromine atom.

    5-Bromopyridine: This compound has the bromine atom at the 5-position but lacks the ethoxyethoxy group.

Uniqueness

2-(2-Ethoxyethoxy)-5-bromopyridine is unique due to the combination of the bromine atom and the ethoxyethoxy group on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-(2-ethoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-2-12-5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVGEMXJEOQTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625577
Record name 5-Bromo-2-(2-ethoxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249442-19-0
Record name 5-Bromo-2-(2-ethoxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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